Temporin-CDYa
Description
Properties
bioactivity |
Antimicrobial |
|---|---|
sequence |
VLPLVGNLLNDLL |
Origin of Product |
United States |
Isolation, Primary Structure Elucidation, and Biosynthetic Pathways of Temporin Cdya
Methodologies for Peptide Isolation and Purification
The initial step in studying Temporin-CDYa involves the collection of skin secretions from Rana dybowskii. This is typically achieved through a non-invasive method of mild electrical stimulation, which induces the release of granular gland contents. The collected secretion is then processed to isolate the constituent peptides.
A standard workflow for purification involves the following steps:
Crude Extract Preparation: The raw secretion is first acidified and centrifuged to remove mucus and cellular debris, resulting in a clarified crude extract.
Fractionation using Reversed-Phase HPLC (RP-HPLC): The crude extract is subjected to RP-HPLC, a powerful technique that separates peptides based on their hydrophobicity. The extract is passed through a column packed with a nonpolar stationary phase, and peptides are eluted using a gradient of increasing organic solvent (commonly acetonitrile) in an aqueous acidic mobile phase.
Purification: The fractions collected from the initial HPLC run are then further purified through subsequent rounds of RP-HPLC, often using a different gradient or column chemistry to achieve a high degree of purity for individual peptides like this compound. capes.gov.br Each purification step is monitored by UV absorbance at specific wavelengths (e.g., 214 nm) to detect the peptide bonds.
Advanced Techniques for Amino Acid Sequence Determination
Once a pure sample of this compound is obtained, its primary structure (the linear sequence of amino acids) is determined. The principal method for this is mass spectrometry. researchgate.netcapes.gov.br
Mass Spectrometry (MS): This technique measures the mass-to-charge ratio of the ionized peptide, providing a highly accurate molecular weight.
Tandem Mass Spectrometry (MS/MS): To determine the sequence, the purified peptide is subjected to fragmentation within the mass spectrometer. The resulting fragment ions are analyzed to deduce the amino acid order. This process, often combined with automated Edman degradation in earlier studies, allows for the precise elucidation of the peptide's primary structure. researchgate.net
Through these analytical methods, the primary structure of this compound was identified as a 12-amino-acid sequence. nih.govmdpi.comresearchgate.net
| Peptide Name | Origin Species | Amino Acid Sequence | Length |
| This compound | Rana dybowskii | L-P-L-V-G-N-L-L-N-D-L-L | 12 |
| Temporin-CDYb | Rana dybowskii | I-L-P-I-L-S-L-I-G-G-L-L | 12 |
| Temporin-CDYc | Rana dybowskii | V-L-P-L-V-G-N-L-L-N-D-L-L | 13 |
| Temporin-1DYa | Rana dybowskii | F-I-G-P-I-I-S-A-L-A-S-L-F-G | 15 |
This table presents the primary structure of this compound and other temporins isolated from the same frog species, Rana dybowskii. nih.gov
Genetic Characterization of Precursor Molecules via cDNA Sequencing
To understand the biosynthesis of this compound, researchers clone the cDNA that encodes its precursor molecule. This is accomplished by constructing a cDNA library from the messenger RNA (mRNA) extracted from the frog's skin. researchgate.net
The process involves several key steps:
mRNA Extraction: Total RNA is isolated from the skin tissue of Rana dybowskii.
cDNA Library Construction: The mRNA is reverse transcribed into complementary DNA (cDNA). This cDNA library represents all the genes being actively expressed in the skin.
PCR Amplification: Using primers designed from highly conserved regions of known amphibian AMP precursors, specific cDNAs are amplified using the polymerase chain reaction (PCR). Techniques like 3' Rapid Amplification of cDNA Ends (3'-RACE) are employed to obtain the full-length sequence. researchgate.net
Sequencing: The amplified cDNA products are sequenced, revealing the nucleotide sequence of the gene.
This genetic analysis shows that this compound, like other AMPs, is synthesized as a larger precursor protein, known as a prepropeptide. nih.govresearchgate.net This precursor has a characteristic tripartite structure:
An N-terminal signal peptide sequence that directs the precursor to the secretory pathway.
An acidic pro-peptide region.
The C-terminal sequence of the mature, active this compound peptide. nih.gov
Analysis of Post-Translational Modifications and Processing Mechanisms
The precursor protein undergoes several post-translational modifications and enzymatic cleavage events to release the final, active this compound peptide. nih.gov
The biosynthetic pathway can be summarized as follows:
| Precursor Stage | Structure | Processing Step | Enzymes Involved |
| Prepropeptide | Signal Peptide - Acidic Pro-piece - Mature Peptide Sequence | Co-translational cleavage of the signal peptide. | Signal Peptidase |
| Propeptide | Acidic Pro-piece - Mature Peptide Sequence | Cleavage at a dibasic Lys-Arg site preceding the mature peptide sequence. | Proprotein Convertases |
| Mature Peptide | Mature Peptide Sequence with C-terminal Glycine (B1666218) | C-terminal amidation: conversion of the terminal glycine to a C-terminal amide group. | Peptidylglycine α-amidating monooxygenase (PAM) |
This table outlines the key stages in the biosynthetic processing of this compound from its precursor molecule. nih.govresearchgate.netprotpi.ch
A crucial post-translational modification for most temporins is C-terminal amidation. researchgate.netmdpi.com This process replaces the C-terminal carboxyl group with an amide group, a modification that is vital for the biological activity of many peptide hormones and AMPs. protpi.chdigitellinc.com Amidation neutralizes the negative charge of the C-terminus, which can enhance the peptide's interaction with bacterial membranes and increase its stability by making it less susceptible to degradation by carboxypeptidases. protpi.chbiorxiv.org
The genetic information for amidation is encoded by a glycine residue immediately following the mature peptide sequence in the propeptide. nih.gov The bifunctional enzyme peptidylglycine α-amidating monooxygenase (PAM) catalyzes this two-step reaction. protpi.ch While not every peptide from Rana dybowskii is amidated (e.g., dybowskin-1CDY is not), the presence of a C-terminal glycine in the precursor sequence is a strong indicator that the mature peptide is amidated. nih.govcapes.gov.br For temporins, this amidation is a characteristic and functionally important feature. researchgate.net
Structural Biology and Conformational Studies of Temporin Cdya
Spectroscopic Analysis of Secondary Structural Elements
Detailed spectroscopic data for Temporin-CDYa, which would be essential for understanding its structure, is not currently available.
Circular Dichroism (CD) Spectroscopy for Helical Content Determination
Circular dichroism (CD) spectroscopy is a fundamental technique used to assess the secondary structure of peptides in various environments. researchgate.netbiorxiv.org For many temporins, CD studies have revealed a transition from a random coil in aqueous solution to a more ordered α-helical conformation in the presence of membrane-mimetic environments like trifluoroethanol (TFE) or sodium dodecyl sulfate (B86663) (SDS) micelles. mdpi.commdpi.com This induced helicity is a hallmark of many antimicrobial peptides and is considered critical for their function. However, no published studies present CD spectral data specifically for this compound. Such data would be invaluable for determining its propensity to form helical structures, a key aspect of its potential mechanism of action.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Mapping
Nuclear Magnetic Resonance (NMR) spectroscopy provides high-resolution insights into the three-dimensional structure and dynamics of peptides in solution. ox.ac.uk For other temporins, NMR studies have been instrumental in mapping their conformation, identifying the specific residues involved in helical formation, and understanding their orientation within micelles. researchgate.netnih.gov There are currently no available NMR spectroscopic data or conformational maps specifically for this compound.
Three-Dimensional Structure Determination in Membrane-Mimetic Environments
The determination of the three-dimensional structure of this compound in environments that mimic biological membranes is a critical step that has not yet been undertaken.
Micellar Systems for Solution NMR Studies
Micellar systems, such as those formed by SDS or dodecylphosphocholine (B1670865) (DPC), are widely used in solution NMR studies to simulate the hydrophobic core of a cell membrane and induce the biologically relevant conformation of peptides. cabidigitallibrary.org While the structures of several temporins have been successfully determined in such systems, there are no published reports on the three-dimensional structure of this compound solved using solution NMR in micelles.
Lipid Vesicles and Bilayers for Membrane Interaction Analysis
The interaction of peptides with lipid vesicles and bilayers provides a more realistic model of a cell membrane. Techniques such as solid-state NMR and fluorescence spectroscopy are often employed to study these interactions. These studies can reveal how a peptide inserts into and perturbs a lipid bilayer. cabidigitallibrary.org Research on other temporins has explored their effects on lipid vesicles, but specific data on how this compound interacts with or alters the structure of lipid vesicles and bilayers is absent from the scientific literature.
Conformational Dynamics and Flexibility Investigations
The flexibility and dynamic motions of a peptide can be as important as its static structure for its biological function. Molecular dynamics simulations and certain NMR techniques can be used to investigate these aspects. cabidigitallibrary.orgacs.org Such studies on other temporins have provided insights into their mechanisms of membrane disruption. However, there are no specific investigations into the conformational dynamics and flexibility of this compound.
In the same study that identified this compound, other peptides, termed "dybowskins," were also isolated. researchgate.net Notably, a subsequent study on dybowskin-2-CDYa (a distinct peptide) did include CD spectroscopy to analyze its conformation. banglajol.info This highlights that while research on peptides from Rana dybowskii has continued, this compound has not been a focus of these structural studies.
Mechanistic Investigations of Temporin Cdya S Biological Activity
Interactions with Model Biological Membranes
The primary mode of action for most temporins is the perturbation and disruption of the cytoplasmic membrane of target cells. conicet.gov.ar This interaction is governed by the peptide's structure and the composition of the lipid bilayer. For Temporin-CDYa, its anionic nature is a critical factor in defining these interactions.
Antimicrobial peptides, particularly those with an α-helical structure, are known to permeabilize cell membranes through several proposed models. mdpi.com The initial step for cationic AMPs typically involves electrostatic attraction to the negatively charged outer surface of bacterial membranes. mdpi.com Once a threshold concentration on the membrane surface is reached, the peptides insert into the lipid bilayer, leading to pore formation and cell death. mdpi.comresearchgate.net The primary models describing this process are the barrel-stave, carpet, and toroidal pore models. mdpi.comnih.gov
Barrel-Stave Model: In this model, the peptides insert perpendicularly into the membrane, assembling into a barrel-like structure that forms a hydrophilic pore. The hydrophobic surfaces of the peptides face the lipid acyl chains, while the hydrophilic surfaces line the channel. mdpi.comnih.gov
Carpet Model: Here, the peptides accumulate on the surface of the lipid bilayer, parallel to the membrane, forming a "carpet." mdpi.com At a critical concentration, this peptide layer disrupts the membrane's curvature and integrity, leading to the formation of transient pores or the complete disintegration of the membrane in a detergent-like manner. mdpi.commdpi.com
Toroidal Pore Model: Similar to the barrel-stave model, peptides insert into the membrane. However, in the toroidal pore or "wormhole" model, the peptides are always associated with the lipid head groups. nih.gov They induce the lipid monolayer to bend continuously through the pore, creating a channel lined by both the peptides and the phospholipid head groups. nih.govresearchgate.net
The specific mechanism for many temporins is still under investigation, though their action is primarily attributed to membrane perturbation. conicet.gov.ar For the negatively charged this compound, the initial electrostatic attraction characteristic of cationic AMPs is not feasible with anionic bacterial membranes. This suggests its mechanism may rely more heavily on hydrophobic interactions or interactions with non-anionic components of the cell membrane, potentially favoring a carpet-like mechanism where membrane integrity is compromised without deep, stable insertion, or a model not strictly driven by initial charge attraction.
Table 1: Comparison of Membrane Permeabilization Models
| Model | Peptide Orientation | Pore Structure | Role of Lipids | References |
|---|---|---|---|---|
| Barrel-Stave | Perpendicular to membrane | Lined exclusively by peptides' hydrophilic faces. | Acyl chains interact with peptides' hydrophobic faces. | mdpi.com, nih.gov |
| Carpet | Parallel to membrane surface | Non-specific, transient pores or membrane dissolution. | Membrane is destabilized and micellized by peptide coverage. | mdpi.com, mdpi.com |
| Toroidal Pore | Perpendicular, but associated with lipid heads | Lined by both peptides and phospholipid head groups. | Lipid monolayer bends to form part of the pore lining. | nih.gov, mdpi.com, researchgate.net |
The lipid composition of a membrane is a key determinant of a peptide's binding and disruptive activity. Bacterial membranes are rich in anionic phospholipids (B1166683) like phosphatidylglycerol (PG), while mammalian cell membranes are typically composed of zwitterionic phospholipids like phosphatidylcholine (PC) in their outer leaflet. mdpi.com Many cationic temporins show selectivity based on these differences. For instance, Temporin-L has been shown to interact preferentially with neutral zwitterionic vesicles. researchgate.net In contrast, studies on Temporin-1CEa revealed that it targets phosphatidylserine (B164497) (PtdSer), an anionic phospholipid often exposed on the surface of cancer cells. mdpi.com
Given its negative charge, this compound would be expected to experience electrostatic repulsion from membranes rich in anionic lipids like PG. This suggests a potentially low activity against typical bacteria unless other factors, such as hydrophobic interactions or the presence of specific membrane proteins or divalent cations to bridge the repulsion, mediate the interaction. Its profile might favor interaction with zwitterionic PC membranes or membranes containing cationic lipids, an unusual feature for an antimicrobial peptide.
Table 2: Documented Membrane Interactions of Various Temporin Peptides
| Peptide | Predominant Charge | Preferred Model Lipid Composition | Observed Interaction | References |
|---|---|---|---|---|
| Temporin A | Cationic | Zwitterionic (PC) & Anionic (PG) | Assumes helical conformation in SDS (bacterial mimic). | mdpi.com |
| Temporin B | Cationic | Anionic (POPG) | Penetration increases with POPG content; causes lipid segregation. | mdpi.com |
| Temporin L | Cationic | Zwitterionic (PC/cholesterol) | Preferentially interacts with and perturbs neutral vesicles, suggesting pore formation. | researchgate.net |
| Temporin-1CEa | Cationic | Anionic (PtdSer) | Binds to PtdSer on cancer cells, eliciting a helical structure and inhibitory activity. | mdpi.com |
| Temporin-Ra | Cationic | Anionic | Binds to negatively charged lipids, inducing a helical structure oriented parallel to the membrane. | nih.gov |
A variety of biophysical techniques are employed to characterize the interactions between AMPs and model membranes. These methods provide insights into peptide structure, binding affinity, and the physical consequences of membrane disruption. frontiersin.org
Circular Dichroism (CD) Spectroscopy: This technique is used to determine the secondary structure of the peptide. Many temporins, including Temporin A and Temporin-Ra, exhibit a random coil structure in aqueous solution but adopt an α-helical conformation upon interaction with membrane-mimicking environments like lipid vesicles or detergents (e.g., SDS). mdpi.comnih.gov
Fluorescence Spectroscopy: Vesicle leakage assays using fluorescent dyes (e.g., calcein, carboxyfluorescein) can quantify the extent and rate of membrane permeabilization induced by the peptide. frontiersin.org
Isothermal Titration Calorimetry (ITC): ITC measures the heat changes associated with binding events, providing thermodynamic data on the peptide-lipid interaction, such as the binding affinity (K_d) and enthalpy (ΔH). This has been used to confirm the binding of Temporin-1CEa to lipopolysaccharide (LPS) and PtdSer. mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state and solution NMR can provide high-resolution structural information about the peptide when it is bound to or inserted into a lipid bilayer or micelle. researchgate.netnih.gov
While these techniques have been instrumental in characterizing various temporins, specific biophysical studies detailing the membrane disruption events caused by this compound are not extensively documented in the available literature. Such studies would be crucial to understand how its anionic nature alters its structure upon membrane interaction and its efficiency in permeabilizing different types of lipid bilayers.
Differential Binding and Insertion Profiles with Phospholipid Compositions
Exploration of Intracellular Molecular Targets
While membrane disruption is the most widely accepted mechanism for AMPs, some peptides are known to translocate into the cytoplasm and interact with intracellular targets to exert their biological effects. mdpi.com
Some AMPs can inhibit cellular processes by binding to DNA and RNA, thereby blocking replication, transcription, or translation. mdpi.commdpi.com This mechanism often requires the peptide to first cross the cell membrane without causing lethal damage. Studies on other types of toxins have shown that positively charged domains can facilitate interaction with negatively charged nucleic acids. mdpi.com
For the temporin family, the primary mechanism of action is consistently reported as membrane perturbation. conicet.gov.ar There is currently no direct evidence in the scientific literature to suggest that this compound or other temporins function by binding to nucleic acids. The focus of research has remained on their potent membrane-disrupting capabilities.
Another potential intracellular mechanism is the modulation of essential enzymatic activities. Disruption of cellular metabolism through enzyme inhibition can be an effective antimicrobial strategy. nih.gov Certain signaling pathways can also be affected by peptide interactions. mdpi.com
As with nucleic acid binding, the modulation of intracellular enzymes is not a recognized primary mechanism of action for the temporin family of peptides. The scientific literature on temporins, including what is known about this compound, has centered on their effects at the cell membrane. Further research would be required to investigate whether this compound possesses any secondary intracellular activities related to enzyme modulation.
Protein-Peptide Interaction Profiling within Cellular Systems
Detailed investigations into the specific protein-peptide interactions of this compound within cellular systems are currently limited in publicly available scientific literature. The primary mechanism of action for many peptides in the temporin family is centered on the disruption of cellular membranes, which may in some cases be the principal and terminal mode of its biological activity, potentially limiting extensive interactions with intracellular proteins. nih.govconicet.gov.arresearchgate.net
Research on other members of the temporin family, however, suggests that interactions with intracellular components can occur and are a critical aspect of their biological effects. For instance, studies on Temporin-L have revealed that it can interact with proteins of the divisome in bacteria, which is a complex of proteins required for cell division. nih.gov This interaction leads to the formation of elongated bacterial structures, indicating an impairment of the cell division process. nih.govresearchgate.net Similarly, some temporin analogues have been found to be internalized by cancer cells, where they may interact with intracellular targets such as DNA, leading to chromatin decondensation and cell death. mdpi.com
While direct proteomic studies to identify the specific intracellular binding partners of this compound have not been reported, the methodologies for such investigations are well-established. Techniques such as affinity chromatography, pull-down assays coupled with mass spectrometry, and thermal proteome profiling could be employed to identify and quantify the proteins that interact with this compound within a cellular context.
Given that this compound has a net negative charge due to the presence of aspartic acid in its sequence (LPLVGNLLNDLL), its interaction profile may differ significantly from the more common cationic antimicrobial peptides. conicet.gov.ar Future research employing advanced proteomic and microscopic techniques will be crucial to elucidate whether this compound exerts its effects solely through membrane disruption or also through specific interactions with intracellular proteins, thereby revealing novel mechanisms of action.
Structure Activity Relationship Sar Studies of Temporin Cdya and Analogues
Influence of Specific Amino Acid Residues on Functional Mechanisms
The specific sequence of amino acids in Temporin-CDYa and its analogues plays a pivotal role in their mechanism of action. Studies involving the substitution of specific amino acid residues have provided valuable insights into their functional roles.
Furthermore, research on Temporin A has demonstrated that modifications at specific positions can significantly influence its biological properties. For example, replacing the phenylalanine at position 1 with tyrosine or a fluorinated phenylalanine, or substituting the serine at position 10 with tyrosine or threonine, has been shown to affect antibacterial and antiproliferative activities. mdpi.com The presence of a hydrophobic residue at the N-terminus and bulky residues at other specific positions have been identified as important for the antibacterial activity of Temporin A. researchgate.net
In the broader context of the temporin family, certain amino acid positions are highly conserved, suggesting their critical role in the peptide's function. conicet.gov.ar The primary structures of temporins are characterized by a high content of hydrophobic residues, with leucine (B10760876) being particularly abundant. researchgate.net
Role of Peptide Net Charge and Hydrophobicity in Membrane Selectivity and Activity
The balance between a peptide's net charge and its hydrophobicity is a critical determinant of its ability to selectively interact with and disrupt microbial membranes while minimizing damage to host cells.
Hydrophobicity: The hydrophobicity of a peptide influences its ability to insert into the lipid bilayer of cell membranes. arxiv.org A certain level of hydrophobicity is essential for antimicrobial activity. However, excessive hydrophobicity can lead to increased toxicity towards host cells, such as red blood cells (hemolytic activity). mdpi.com Structure-activity relationship studies on various temporin analogues have consistently shown that a delicate balance between hydrophobicity and cationicity is required to achieve improved biological activity with reduced cytotoxicity. mdpi.com For instance, in the design of Temporin 1CEa analogues, moderate hydrophobicity was found to be necessary for reducing hemolytic activity. mdpi.com Similarly, enhancing the hydrophobicity of the N-terminus of Temporin B was found to improve its membrane activity and potency. nih.gov
The interplay between these two physicochemical properties is crucial. For example, a combination of low mean hydrophobicity and a relatively high net charge can lead to a less structured peptide in aqueous solution. arxiv.org
Impact of N-terminal and C-terminal Modifications on Mechanistic Outcomes
Modifications at the N-terminus and C-terminus of this compound and its analogues can significantly alter their biological activity and mechanism of action.
N-terminal Modifications: The N-terminus of temporins is often hydrophobic, which is an important determinant of their antimicrobial activity. researchgate.net Modifications at this terminus can have profound effects. For example, enhancing the hydrophobicity of the N-terminus of Temporin B improves its membrane activity and potency against both Gram-negative and Gram-positive bacteria. nih.gov Conversely, increasing the cationicity at the N-terminus of the same peptide abrogated its ability to form channels and rendered it ineffective against Gram-positive bacteria, while enhancing its potency against Escherichia coli. nih.gov This highlights how even minor sequence changes at the N-terminus can lead to fundamentally different mechanisms of action. nih.gov The addition of fatty acid chains (lipidation) at the N-terminus, as seen in an analogue of Temporin L, has been shown to confer self-assembling properties and improve its efficacy against certain bacteria. nih.gov
C-terminal Modifications: Most natural temporins are C-terminally α-amidated. conicet.gov.ar This modification neutralizes the negative charge of the C-terminal carboxyl group, which can increase the peptide's stability by preventing degradation by carboxypeptidases and may enhance its biological activity. sigmaaldrich.com In studies on Temporin-1CEh, the C-terminus was not chosen for modification because it was found to lack selectivity between antimicrobial and hemolytic activity. nih.gov
The table below summarizes some common N-terminal and C-terminal modifications and their general effects on peptides.
| Modification Type | Specific Modification | General Effect on Peptide |
| N-terminal | Acetylation | Removes positive charge, can increase stability. sigmaaldrich.com |
| Lipidation (e.g., Palmitic Acid) | Increases cell permeability and membrane binding. nih.govsigmaaldrich.com | |
| Addition of charged residues (e.g., Lysine) | Increases net positive charge, can enhance antimicrobial activity. nih.gov | |
| C-terminal | Amidation | Neutralizes negative charge, increases stability, can enhance activity. conicet.gov.arsigmaaldrich.com |
Conformational Requirements for Optimized Peptide-Target Interactions
The three-dimensional structure, or conformation, of this compound and its analogues is critical for their interaction with target membranes and subsequent biological effects.
Temporins generally adopt a random coil structure in aqueous solution and fold into an α-helical conformation upon interacting with membrane-mimicking environments, such as sodium dodecyl sulfate (B86663) (SDS) micelles or trifluoroethanol (TFE). mdpi.comnih.gov This amphipathic α-helix, with its segregated hydrophobic and hydrophilic faces, is considered the active conformation that allows the peptide to insert into and disrupt the cell membrane. researchgate.net
The stability and extent of the α-helical conformation can influence the peptide's activity and selectivity. For example, NMR studies on Temporin L analogues revealed that a strongly hemolytic analogue adopted a stable helical conformation along its entire sequence, while a less hemolytic but still antimicrobial analogue showed a more flexible N-terminus. nih.gov This suggests that a high degree of helicity might be linked to increased toxicity towards mammalian cells. conicet.gov.ar
Molecular dynamics simulations have provided further insights into the peptide-membrane interactions. These studies have shown that temporins tend to localize at the interface between the membrane and water. nih.gov The precise orientation and depth of insertion into the membrane can be influenced by specific amino acid residues. For instance, the N-terminal phenylalanine of the highly hemolytic Temporin L was found to embed deeper into the membrane-mimicking micelle compared to its less hemolytic analogue. nih.gov
While the α-helical conformation is a key determinant for membrane penetration, the exact mechanism, potency, and spectrum of activity are fine-tuned by the specific structural and dynamic contributions of individual amino acid residues within the peptide sequence.
Synthetic Methodologies and Rational Design of Temporin Cdya Analogues
Solid-Phase Peptide Synthesis (SPPS) Strategies for Temporin-CDYa and Derivatives
Solid-Phase Peptide Synthesis (SPPS) is the cornerstone for producing this compound and its analogues, offering an efficient and high-yield method for creating these short peptides. csic.es The most prevalent strategy used is the Fmoc/t-Bu (9-fluorenylmethoxycarbonyl/tert-butyl) approach. nih.govbeilstein-journals.org
The synthesis process begins with the C-terminal amino acid of the peptide sequence being attached to an insoluble solid support, typically a resin like Rink-amide MBHA. nih.govbeilstein-journals.org The synthesis cycle involves a series of repeated steps:
Deprotection: The temporary Fmoc protecting group on the N-terminal amine of the resin-bound amino acid is removed, commonly using a solution of 20% piperidine (B6355638) in a solvent like N,N'-dimethylformamide (DMF). csic.esnih.gov The completeness of this step can be monitored using a qualitative method like the Kaiser test, which detects the presence of free primary amines. csic.esnih.gov
Coupling: The next Fmoc-protected amino acid in the sequence is activated and coupled to the newly deprotected amine of the growing peptide chain. nih.gov Activation is achieved using coupling reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), or DIC (N,N'-Diisopropylcarbodiimide). nih.gov To ensure the reaction goes to completion, an excess of the activated amino acid and coupling reagents is used. csic.es
Washing: After each deprotection and coupling step, the resin is thoroughly washed to remove excess reagents and byproducts, which is a key advantage of the solid-phase method as it simplifies purification. csic.es
This cycle is repeated until the entire peptide sequence, such as the VLPLVGNLLNDLL of this compound, is assembled on the resin. creative-peptides.com Upon completion of the sequence, the peptide is cleaved from the resin, and all side-chain protecting groups (like t-Bu) are removed simultaneously. This is typically accomplished using a strong acidic "cocktail," often containing 95% trifluoroacetic acid (TFA) with scavengers like triisopropylsilane (B1312306) (TIS) and water to prevent side reactions. nih.gov
The crude peptide is then purified, commonly by reverse-phase high-performance liquid chromatography (HPLC), and its identity is confirmed through mass spectrometry. researchgate.net This automated and cyclical nature of SPPS makes it ideal for generating not only the native peptide but also a wide array of derivatives for structure-activity relationship (SAR) studies. beilstein-journals.org
Chemical Modifications and Derivatization Approaches
To improve the properties of natural peptides, various chemical modifications are employed. These strategies aim to enhance antimicrobial potency, selectivity, and stability.
Creating libraries of peptide analogues through amino acid substitution is a powerful tool for probing the functional role of each residue.
Alanine (B10760859) Scanning: This technique systematically replaces each amino acid residue in the peptide sequence with alanine to determine the contribution of individual side chains to the peptide's biological activity. bakerlab.org For example, a complete alanine scanning of Temporin B (TB) was performed to identify residues crucial for its function. conicet.gov.arresearchgate.net The results highlighted that certain substitutions could either diminish or enhance antimicrobial activity, revealing "hot spots" within the sequence. bakerlab.orgconicet.gov.ar A significant finding was that replacing the glycine (B1666218) at position 6 with alanine (TB_G6A) led to a peptide with improved activity against Gram-positive bacteria. mdpi.com
| Original Residue (Position) | Substitution | Observed Effect on Activity |
|---|---|---|
| Glycine (6) | Alanine | Slightly improved activity against Gram-positive bacteria. |
| Lysine (B10760008) (10) | Alanine | Considered fundamental for the peptide's activity. |
D-amino Acid Incorporation: The incorporation of non-natural D-amino acids into a peptide sequence is a common strategy to increase resistance to proteolytic degradation by host enzymes. mdpi.com Furthermore, introducing a D-amino acid can disrupt the peptide's secondary structure, such as an α-helix, which can fine-tune its biological activity and selectivity. nih.gov For instance, several analogues of Temporin SHa were created by substituting D-alanine at specific positions. The analogue [G10a]-SHa, with a D-alanine at position 10, showed comparable antimicrobial activity to the native peptide but performed better under physiological conditions. mdpi.com Similarly, systematic D-amino acid substitution within the helical domain of a Temporin L analogue was used to study how structural changes affect cell selectivity, leading to the identification of a potent anti-Candida peptide with reduced toxicity to human cells. nih.gov However, in some cases, the incorporation of D-amino acids can abolish certain biological functions, such as the chemotactic activity observed in some temporins, indicating that these specific functions may rely on receptor interactions that are chirally dependent. mdpi.com
Modifications at the N- and C-termini of peptides are critical for modulating their activity.
C-terminal Amidation: Most natural temporins, including this compound, feature a C-terminally amidated final amino acid. researchgate.netconicet.gov.ar This modification, resulting from post-translational processing, neutralizes the negative charge of the C-terminal carboxyl group. mdpi.com It is known to enhance the peptide's stability against carboxypeptidases and is often crucial for maintaining its antimicrobial potency by influencing its interaction with bacterial membranes. semanticscholar.org
Amino Acid Substitution Libraries (e.g., Alanine Scanning, D-amino acid incorporation)
Design Principles for Modulating Mechanistic Specificity and Efficiency
The rational design of this compound analogues is guided by several key principles derived from structure-activity relationship studies of the broader temporin family.
Balancing Hydrophobicity and Cationicity: A critical design principle is the optimization of the hydrophobic-hydrophilic balance. semanticscholar.org The antimicrobial action of temporins relies on their ability to interact with and disrupt microbial membranes. researchgate.net Increasing hydrophobicity, for instance by adding a norleucine residue, can enhance membrane perturbation. semanticscholar.org However, excessive hydrophobicity can lead to non-specific interactions and toxicity towards host cells. Similarly, increasing the net positive charge by adding cationic residues like lysine enhances the initial electrostatic interaction with negatively charged bacterial membranes, but this must be balanced to maintain selectivity. mdpi.comsemanticscholar.org
Controlling Helical Content and Amphipathicity: Temporins typically adopt an amphipathic α-helical conformation in membrane-mimicking environments, which is crucial for their mechanism of action. conicet.gov.arresearchgate.net The design of analogues often focuses on stabilizing or modifying this structure. For example, cyclization strategies have been used on Temporin L analogues to chemically stabilize the α-helical fold. nih.gov Conversely, introducing helix-breaking D-amino acids at specific positions can modulate the peptide's structure to fine-tune its selectivity, reducing toxicity while retaining antimicrobial efficacy. nih.gov
By applying these principles, researchers can systematically modify the primary sequence of this compound to develop analogues with improved antimicrobial efficiency and specificity, paving the way for potential therapeutic applications.
Computational and Theoretical Modeling of Temporin Cdya
Quantum Chemical Approaches for Electronic Structure and Reactivity Analysis
Quantum chemical methods are employed to study the electronic structure, reactivity, and spectroscopic properties of molecules from first principles. columbia.eduresearchgate.net These approaches can provide a detailed understanding of the distribution of electrons and the nature of chemical bonds within a peptide, which ultimately govern its interactions with its environment. While large-scale quantum chemical calculations on an entire peptide-membrane system are computationally expensive, they can be effectively used to study specific aspects, such as the reactivity of individual amino acid side chains or the nature of non-covalent interactions. researchgate.net
For a peptide like Temporin-CDYa, quantum chemical calculations could be used to:
Analyze the electrostatic potential surface: This can reveal the distribution of positive and negative charges on the peptide's surface, which is crucial for its initial electrostatic attraction to the negatively charged bacterial membrane.
Calculate atomic charges and bond orders: These parameters help in understanding the electronic properties of the peptide and how they might change upon membrane interaction.
Model the interaction of specific residues with lipid headgroups: This can provide insights into the specific hydrogen bonds and other non-covalent interactions that stabilize the peptide-membrane complex.
Hybrid quantum mechanics/molecular mechanics (QM/MM) methods are particularly well-suited for studying peptide-membrane interactions. In a QM/MM simulation, the most chemically active part of the system (e.g., a few key amino acid residues and their immediate lipid environment) is treated with a high-level quantum mechanical method, while the rest of the system is treated with a more computationally efficient molecular mechanics force field. This approach allows for the study of chemical reactions and other electronic phenomena within a large, complex biological system.
In silico Prediction and Validation of Structure-Activity Relationships
In silico methods for predicting the structure-activity relationship (SAR) are essential for the rational design of new and improved antimicrobial peptides. nih.govnih.gov These methods use computational models to correlate the structural features of a peptide with its biological activity. For this compound, SAR studies would aim to identify the key amino acid residues and physicochemical properties that are responsible for its antimicrobial potency and selectivity.
A typical in silico SAR study involves creating a library of peptide analogues by systematically modifying the sequence of the parent peptide (e.g., through amino acid substitutions, deletions, or additions). The properties of these analogues, such as their helicity, hydrophobicity, and net charge, are then calculated using various computational tools. These properties are subsequently correlated with experimentally determined antimicrobial activity using statistical methods like quantitative structure-activity relationship (QSAR) modeling.
The secondary structure of temporins, often predicted to be α-helical in membrane environments, is a key determinant of their activity. nih.govfrontiersin.org Helical wheel projections are a simple yet effective tool for visualizing the amphipathic nature of these peptides, which is the segregation of hydrophobic and hydrophilic residues on opposite faces of the helix. This amphipathicity is critical for membrane interaction and disruption.
Table 2: Illustrative Data for a QSAR Study of Temporin Analogues
| Analogue | Net Charge | Hydrophobicity (H) | Helical Content (%) | Predicted MIC (µg/mL) |
| This compound | +3 | 0.5 | 70 | 8 |
| Analogue 1 (Increased Charge) | +4 | 0.5 | 72 | 4 |
| Analogue 2 (Increased Hydrophobicity) | +3 | 0.6 | 75 | 6 |
| Analogue 3 (Decreased Helicity) | +3 | 0.5 | 50 | 32 |
Note: This table is a hypothetical representation of data from a QSAR study and is for illustrative purposes only.
Machine Learning and Artificial Intelligence Applications in Peptide Design and Optimization
Predictive Modeling: ML models can be trained to predict the antimicrobial activity, toxicity, and other properties of novel peptide sequences. nih.gov This allows for the rapid virtual screening of large peptide libraries to identify promising candidates for synthesis and experimental testing. researchgate.net
Generative Models: AI-powered generative models, such as generative adversarial networks (GANs) and variational autoencoders (VAEs), can design entirely new peptide sequences de novo with desired properties. polifaces.demdpi.com These models learn the underlying "language" of antimicrobial peptides and can generate novel sequences that are likely to be active.
Peptide Optimization: ML algorithms can be used in a closed-loop optimization process, where they suggest modifications to a peptide sequence to improve its activity or other properties. gubra.dk These suggestions are then tested experimentally, and the results are fed back into the model to refine its predictions for the next round of optimization. researchgate.net
The application of these advanced computational methods holds significant promise for accelerating the development of new antimicrobial agents based on the this compound scaffold. By combining the predictive power of AI with the detailed mechanistic insights from MD and quantum chemical simulations, researchers can more efficiently navigate the vast chemical space of peptide analogues to identify candidates with superior therapeutic potential.
Future Research Directions and Methodological Advancements for Temporin Cdya Studies
Integration of Advanced Biophysical Techniques for Real-Time Interaction Monitoring
A deeper understanding of Temporin-CDYa's mechanism of action requires a detailed, real-time visualization of its interaction with microbial membranes. While techniques like circular dichroism have been used to study the secondary structure of temporins in membrane-mimicking environments, more advanced biophysical methods can provide unprecedented insights. nih.govnih.gov
Future studies should integrate techniques such as:
Surface Plasmon Resonance (SPR): To quantify the binding affinity and kinetics of this compound and its analogs with different lipid bilayers, mimicking both bacterial and host cell membranes. This can provide valuable data on selectivity. plos.org
Atomic Force Microscopy (AFM): High-resolution AFM can visualize the real-time effects of this compound on membrane integrity, revealing details of pore formation or other disruptive mechanisms. plos.org
Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the high-resolution structure of this compound when bound to lipid bilayers, providing precise information on its orientation and depth of insertion into the membrane. researchgate.net
Isothermal Titration Calorimetry (ITC): To measure the thermodynamic parameters of the peptide-membrane interaction, offering insights into the driving forces behind its binding. nih.gov
These techniques will allow for a comprehensive, multi-faceted view of the peptide's interaction with its target membranes, moving beyond static pictures to a dynamic understanding of its membranolytic activity.
Exploration of Novel Molecular Targets and Pathways for Mechanistic Expansion
The primary mechanism of action for most temporins is the perturbation of the microbial cell membrane. conicet.gov.arplos.orgird.fr However, the possibility of intracellular targets and alternative mechanisms for this compound remains largely unexplored.
Future research should investigate:
Interaction with Intracellular Components: Studies could explore whether this compound can translocate across the cell membrane and interact with intracellular targets such as DNA, RNA, or essential enzymes.
Modulation of Host Immune Responses: Some antimicrobial peptides have been shown to possess immunomodulatory activities. conicet.gov.ar Investigating whether this compound can modulate cytokine production or other aspects of the innate immune response could reveal additional therapeutic applications.
Synergistic Effects with Conventional Antibiotics: Exploring the potential for this compound to act in synergy with existing antibiotics could lead to combination therapies that are more effective and less prone to resistance development. conicet.gov.armdpi.com
By expanding the search for molecular targets beyond the cell membrane, researchers may uncover novel mechanisms of action and broaden the potential applications of this compound.
Development of Sophisticated Computational Models for Predictive Biology
The advent of powerful computational tools offers the ability to accelerate the discovery and optimization of peptide-based therapeutics. diaglobal.orgornl.gov For this compound, computational modeling can play a crucial role in predicting the effects of structural modifications and guiding the design of more potent and selective analogs. nih.gov
Key areas for computational research include:
Molecular Dynamics (MD) Simulations: MD simulations can provide atomistic-level insights into the interaction of this compound with lipid bilayers, predicting its conformational changes upon membrane binding and the resulting membrane disruption. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling: By correlating the structural features of this compound and its analogs with their biological activity, QSAR models can be developed to predict the efficacy of novel peptide designs before they are synthesized.
Machine Learning and Artificial Intelligence (AI): AI-driven approaches can analyze large datasets of peptide sequences and their properties to identify patterns and design novel peptides with desired characteristics, such as enhanced antimicrobial activity and reduced toxicity. diaglobal.orgnih.gov
These predictive models will streamline the peptide design process, reducing the time and cost associated with experimental screening and leading to the more rapid development of optimized this compound-based drugs. ornl.gov
Strategic Design of Next-Generation Peptide Constructs based on Mechanistic Insights
The knowledge gained from advanced biophysical, mechanistic, and computational studies will provide a solid foundation for the rational design of next-generation this compound constructs with improved therapeutic profiles. researchgate.netnih.gov
Strategic design approaches should focus on:
Modulating Hydrophobicity and Charge: Systematically altering the amino acid sequence to fine-tune the balance between hydrophobicity and net charge can enhance antimicrobial potency while minimizing toxicity to host cells. researchgate.netmdpi.com
Incorporation of Non-proteinogenic Amino Acids: The introduction of unnatural amino acids can improve peptide stability against proteolytic degradation, a key challenge for peptide-based drugs. mdpi.comnih.gov
Peptide Stapling and Cyclization: These techniques can constrain the peptide's conformation, potentially locking it into its bioactive helical structure and enhancing its binding affinity and stability.
Hybrid Peptides: Combining the active domains of this compound with sequences from other antimicrobial peptides could result in hybrid constructs with broader activity spectra or novel mechanisms of action.
Q & A
Q. Advanced Research Focus
- Formulation Design : Test encapsulation methods (e.g., liposomes, nanoparticles) to enhance bioavailability and reduce renal clearance .
- Targeted Delivery : Conjugate this compound with cell-penetrating peptides or antibodies for tissue-specific uptake.
- Toxicokinetic Profiling : Monitor biodistribution and clearance rates in animal models using radiolabeled or fluorescently tagged peptides.
Ethical guidelines mandate dose-escalation studies and stringent endpoint criteria to balance efficacy with toxicity .
What methodological considerations are essential for assessing this compound’s synergy with conventional antibiotics?
Q. Methodological Focus
- Checkerboard Assays : Quantify fractional inhibitory concentration (FIC) indices to classify synergy, additivity, or antagonism .
- Time-Kill Curves : Evaluate bactericidal kinetics under combination therapy.
- Resistance Mitigation : Test for suppressed resistance emergence using serial passage assays.
Report synergy thresholds (e.g., ≥50% reduction in inhibitory concentration) to standardize interpretations .
How should researchers address ethical and reproducibility challenges in this compound’s preclinical development?
Q. Ethical and Methodological Focus
- 3R Compliance : Prioritize in silico modeling (e.g., molecular dynamics simulations) to reduce animal testing .
- Data Transparency : Share raw datasets, assay protocols, and statistical code via repositories like Zenodo or Figshare.
- Blinded Analysis : Mitigate bias by blinding researchers to treatment groups during data collection and analysis .
Institutional review boards (IRBs) must approve all in vivo protocols, emphasizing humane endpoints and sample-size justification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
